molecular formula C20H17F2N3O2S B2824385 N-(4-fluorobenzyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105213-34-0

N-(4-fluorobenzyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2824385
CAS RN: 1105213-34-0
M. Wt: 401.43
InChI Key: XJGBFNYXZPVPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17F2N3O2S and its molecular weight is 401.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Compounds with similar structures have shown anticancer activity in various cell lines. For example, derivatives of fluoro-substituted benzo[b]pyran have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting a potential pathway for the development of new anticancer agents (Hammam et al., 2005).

Antimicrobial Activity

Novel thienopyrimidine linked rhodanine derivatives have been synthesized and evaluated for their antimicrobial activity. Some of these compounds showed significant antibacterial and antifungal potency against various pathogens, highlighting the therapeutic potential of such compounds in treating infectious diseases (Kerru et al., 2019).

Analgesic Properties

Research on (indol-3-yl)alkylamides, including compounds with fluorobenzyl groups, has revealed promising analgesic properties, comparable to reference drugs like flupirtine and ibuprofen. This suggests the potential of such compounds in the development of new pain management therapies (Fouchard et al., 2001).

Transporter Binding and Antitumor Efficacy

Some compounds, such as SAENTA derivatives, have been shown to specifically bind to human equilibrative nucleoside transporter 1 (hENT1) at nanomolar concentrations, influencing the transporter binding effects and potentially predicting the antitumor efficacy of drugs like gemcitabine (Robins et al., 2010).

Herbicidal Activity

Derivatives of N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide have shown herbicidal activities against dicotyledonous weeds, indicating the potential for agricultural applications (Wu et al., 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c21-15-7-5-13(6-8-15)11-23-18(26)9-16-10-19(27)25-20(24-16)28-12-14-3-1-2-4-17(14)22/h1-8,10H,9,11-12H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGBFNYXZPVPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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